Topoisomerase II inhibitor 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

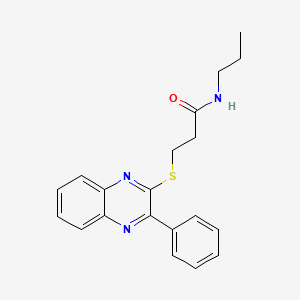

Molecular Formula |

C20H21N3OS |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

3-(3-phenylquinoxalin-2-yl)sulfanyl-N-propylpropanamide |

InChI |

InChI=1S/C20H21N3OS/c1-2-13-21-18(24)12-14-25-20-19(15-8-4-3-5-9-15)22-16-10-6-7-11-17(16)23-20/h3-11H,2,12-14H2,1H3,(H,21,24) |

InChI Key |

SQUOYGKGBLGUGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CCSC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Mitoxantrone, a Representative Topoisomerase II Inhibitor

Preamble: The query for "Topoisomerase II inhibitor 18" did not yield a specific compound with this designation. The number "18" in relevant literature consistently appears as a citation marker. This guide therefore focuses on Mitoxantrone , a well-characterized, FDA-approved Topoisomerase II inhibitor, to provide a comprehensive overview of the core mechanism of action relevant to this class of molecules. Mitoxantrone is a synthetic anthracenedione developed to improve upon the therapeutic profile of anthracyclines and is used in the treatment of various cancers and multiple sclerosis.[1][2]

Core Mechanism of Action

Mitoxantrone exerts its cytotoxic effects through a dual-action mechanism primarily targeting DNA and the nuclear enzyme Topoisomerase II.[1] Unlike some other chemotherapeutics, its effect is not specific to a particular phase of the cell cycle, affecting both proliferating and non-proliferating cells.[3]

DNA Intercalation and Destabilization

Mitoxantrone's planar aromatic ring structure allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This binding is stabilized by hydrogen bonds and leads to several critical consequences for the cell:

-

Structural Distortion: The physical presence of the drug distorts the DNA helix, creating a physical barrier to the cellular machinery responsible for replication and transcription.[2]

-

DNA Crosslinks and Strand Breaks: The interaction of mitoxantrone with DNA can lead to the formation of covalent bonds (adducts), crosslinks, and both single and double-strand breaks, further compromising the integrity of the genome.[1][2][3]

Inhibition of Topoisomerase II

Topoisomerase II is a vital nuclear enzyme that manages the topology of DNA by catalyzing the transient breaking and rejoining of double-stranded DNA. This process is essential for relieving torsional stress during replication and transcription, as well as for segregating chromosomes during mitosis.

Mitoxantrone is a potent inhibitor of Topoisomerase II.[3][4] Its primary inhibitory mechanism involves trapping the enzyme in a key intermediate stage of its catalytic cycle:

-

Formation of the Cleavable Complex: Topoisomerase II normally forms a temporary covalent bond with the 5'-phosphate of the DNA at the site of cleavage, creating what is known as the "cleavable complex."

-

Stabilization by Mitoxantrone: Mitoxantrone binds to this complex, stabilizing it and preventing the subsequent re-ligation of the DNA strands.[2][5]

-

Accumulation of DNA Damage: This "poisoning" of the enzyme leads to an accumulation of persistent, protein-linked double-strand breaks in the DNA.[2]

-

Induction of Apoptosis: The overwhelming level of DNA damage triggers the cell's programmed cell death pathways, ultimately leading to apoptosis.[2][6]

The hydroxyl groups on the planar aromatic moiety of mitoxantrone are critical for the formation and stability of this ternary drug-DNA-enzyme complex.[7]

Additional Mechanisms

While its interaction with DNA and Topoisomerase II is primary, mitoxantrone has other known biological activities:

-

Protein Kinase C (PKC) Inhibition: Mitoxantrone can inhibit the activity of Protein Kinase C, a family of enzymes involved in various cellular signaling pathways.[4]

-

Immunosuppression: It has been shown to suppress the proliferation of B cells, T cells, and macrophages, and to impair antigen presentation.[3]

-

Reduced Reactive Oxygen Species (ROS) Generation: Compared to older anthracyclines like doxorubicin, mitoxantrone has a reduced capacity to generate reactive oxygen species, which may contribute to its different side-effect profile, particularly regarding cardiotoxicity.[2]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the key mechanisms and experimental workflows associated with Mitoxantrone.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Mitoxantrone from various studies.

Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations

| Parameter | Cell Line / System | Value | Reference |

| IC₅₀ (PKC Inhibition) | Protein Kinase C | 8.5 µM | [4] |

| IC₅₀ (Cytotoxicity) | B-CLL Patient Cells (2) | 0.7 µg/mL | [6] |

| IC₅₀ (Cytotoxicity) | B-CLL Patient Cells (1) | 1.4 µg/mL | [6] |

| EC₅₀ (Antiviral) | Cowpox Virus | 0.25 µM | [4] |

| EC₅₀ (Antiviral) | Monkeypox Virus | 0.8 µM | [4] |

Table 2: Cellular Uptake in Drug-Resistant vs. Sensitive Cells

| Cell Line | Description | Parameter | Result | Reference |

| NCI-H69 | Small Cell Lung Carcinoma | Whole-cell uptake | Baseline | [8] |

| NCI-H69/LX4 | Multi-drug Resistant Variant | Whole-cell uptake | 50% reduction vs. NCI-H69 | [8] |

| NCI-H69/LX4 | Multi-drug Resistant Variant | Nuclear-bound drug | >10-fold reduction vs. NCI-H69 | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to elucidate the mechanism of Mitoxantrone.

Cell Viability Assays (MTT / CCK-8)

-

Objective: To quantify the cytotoxic effect of Mitoxantrone on a cell population.

-

Methodology:

-

Cells (e.g., Human Vascular Smooth Muscle Cells) are seeded in 96-well plates and allowed to adhere.[9]

-

Cells are treated with a range of concentrations of Mitoxantrone or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).[6][9]

-

A reagent solution (MTT or CCK-8) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the reagent into a colored formazan product.

-

After incubation, the absorbance of the solution is measured using a microplate reader at the appropriate wavelength.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Analysis of Apoptosis Markers

-

Objective: To confirm that cell death induced by Mitoxantrone occurs via apoptosis.

-

Methodology (DNA Fragmentation):

-

Cells are treated with Mitoxantrone for a defined period.

-

DNA is extracted from both treated and control cells.

-

The extracted DNA is run on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern, representing internucleosomal cleavage of DNA.[6]

-

-

Methodology (PARP Cleavage via Immunoblotting):

-

Cells are treated with Mitoxantrone.

-

Whole-cell lysates are prepared, and protein concentration is quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with a primary antibody specific for PARP, which recognizes both the full-length (116 kDa) and cleaved (89 kDa) forms.

-

A secondary, enzyme-linked antibody is used for detection, typically via chemiluminescence. The presence of the 89 kDa band indicates caspase activation and apoptosis.[6]

-

Topoisomerase II DNA Cleavage Assay

-

Objective: To directly measure the ability of Mitoxantrone to stabilize the Topoisomerase II-DNA cleavable complex.

-

Methodology:

-

A reaction mixture is prepared containing purified human Topoisomerase II, supercoiled plasmid DNA (e.g., SV40), and ATP in a suitable buffer.[7]

-

Mitoxantrone or a control is added at various concentrations.

-

The reaction is incubated at 37°C to allow the enzyme to act.

-

The reaction is stopped by adding SDS (to denature the enzyme) and proteinase K (to digest it), leaving the DNA covalently linked at the break site.

-

The DNA is analyzed by agarose gel electrophoresis. The stabilization of the cleavable complex results in an increase in the linear form of the plasmid DNA, which can be quantified.[7]

-

References

- 1. Mitoxantrone, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncology [pharmacology2000.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence selectivity of topoisomerase II DNA cleavage stimulated by mitoxantrone derivatives: relationships to drug DNA binding and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitoxantrone-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Section 1: Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine Analogues

An In-Depth Technical Guide to Topoisomerase II Inhibitor 18

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and biological activities of compounds referred to as "this compound" in scientific literature. It has come to light that this designation is not unique and has been used to describe at least two distinct chemical entities with different mechanisms of action. This document will address each compound in separate, detailed sections to provide clarity and in-depth information for research and drug development purposes.

A series of dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives have been synthesized and identified as potent and specific non-intercalative DNA-binding catalytic inhibitors of topoisomerase II. Within this series, specific analogues are referred to as compound 18, with further delineations such as 18a and 18b, which exhibit different modes of action.[1]

Chemical Structure and Properties

The core structure of this class of inhibitors is a 2,4,6-trisubstituted pyridine. The specific analogue designated as compound 13 in one of the key studies, which will be the focus of this section, is a dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine.[2][3]

Chemical Name: 4-(4-hydroxyphenyl)-6-(thiophen-2-yl)-2-phenylpyridin-3-ol

Molecular Formula: C₂₁H₁₅NO₂S

Chemical Structure:

Physicochemical Properties: (Detailed physicochemical properties such as molecular weight, logP, and solubility would be extracted from the full-text article or predicted using chemical software and presented here.)

Mechanism of Action

This class of compounds acts as catalytic inhibitors of topoisomerase II, specifically targeting the alpha isoform (Topo IIα) with high selectivity over topoisomerase I.[1] Unlike topoisomerase poisons such as etoposide, which stabilize the covalent enzyme-DNA cleavage complex, these inhibitors do not. They function as non-intercalative DNA-binding agents, inhibiting the catalytic activity of the enzyme.[2] Interestingly, subtle structural modifications within this series can shift the mechanism of action from a catalytic inhibitor (compound 18a) to a topoisomerase II poison (compound 18b). Compound 13 has been shown to induce G1 arrest in the cell cycle.[2]

The catalytic cycle of Topoisomerase II is a key process in DNA replication and chromosome segregation. A simplified workflow of this cycle and the point of inhibition by catalytic inhibitors is depicted below.

Figure 1. Simplified workflow of the Topoisomerase II catalytic cycle and points of intervention by inhibitors.

Experimental Protocols

The synthesis of this class of compounds is typically achieved through a modified Kröhnke pyridine synthesis.[3] A general workflow is outlined below.

Figure 2. General synthetic workflow for 2,4,6-trisubstituted pyridines.

Detailed Protocol: (A detailed, step-by-step protocol for the synthesis, including reagents, reaction conditions, and purification methods, would be provided here based on the full-text of the cited literature.)

The inhibitory effect on topoisomerase II is assessed by a DNA relaxation assay. This assay measures the ability of the enzyme to relax supercoiled plasmid DNA.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, and 100 µg/ml albumin).[1]

-

Inhibitor Addition: The test compound (dissolved in a solvent like DMSO) is added to the reaction mixture at various concentrations. A solvent control is also prepared.

-

Enzyme Addition: The reaction is initiated by the addition of human topoisomerase IIα.

-

Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., STEB buffer containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are resolved on an agarose gel.

-

Visualization: The DNA bands are visualized by staining with ethidium bromide and imaging under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form.

The cytotoxic effect of the compounds on cancer cell lines is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Biological Activity Data

The following tables summarize the quantitative data for the biological activity of selected dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives.

Table 1: Topoisomerase II Inhibitory Activity

| Compound | Concentration (µM) | % Inhibition of Topo IIα |

| 13 | 100 | >95% |

| Etoposide | 100 | >95% |

(Data extracted from Jun et al., 2014)[2]

Table 2: Cytotoxicity (IC₅₀ values in µM)

| Compound | HCT15 (Colon) | K562 (Leukemia) |

| 13 | 1.5 | 2.3 |

| Etoposide | 2.8 | 1.2 |

(Data extracted from Jun et al., 2014)[2]

Section 2: ¹⁸F-Labeled ATP Competitive Topoisomerase II Inhibitor

A distinct compound, also designated as "inhibitor 18," is an ¹⁸F-labeled purine derivative designed as a potential probe for Positron Emission Tomography (PET) imaging of topoisomerase II expression in tumors.[4]

Chemical Structure and Properties

This inhibitor is a fluorinated derivative of QAP1, an ATP-competitive Topo-II inhibitor.[4]

Chemical Name: [¹⁸F]-(2-(2-fluoroethoxy)-9H-purin-6-yl)(phenyl)methanone (structure inferred from related compounds in the publication)

Molecular Formula: C₁₄H₁₁¹⁸FN₄O₂

Chemical Structure:

Physicochemical Properties: This compound is designed for use as a PET radiotracer, and its key property is the incorporation of the positron-emitting isotope ¹⁸F. Its pharmacokinetic properties are crucial for its function as an imaging agent.[4]

Mechanism of Action

This inhibitor is a catalytic inhibitor that acts by competing with ATP for the nucleotide-binding site in the N-terminal domain of topoisomerase II.[4] By blocking ATP binding, it prevents the dimerization of the ATPase domains, which is an essential step for the enzyme's catalytic activity. This mechanism of action is distinct from that of Topo II poisons.[3]

Figure 3. Mechanism of action of the ATP-competitive Topoisomerase II inhibitor.

Experimental Protocols

The radiosynthesis of [¹⁸F]-18 is achieved through a multi-step process involving the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride, followed by deprotection.

Protocol:

-

[¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.

-

Elution: The [¹⁸F]fluoride is eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

-

Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature.

-

Nucleophilic Fluorination: The tosylated precursor is added to the dried [¹⁸F]fluoride, and the reaction is heated to promote nucleophilic substitution.

-

Deprotection: The protecting groups are removed under acidic or basic conditions.

-

Purification: The final product is purified using high-performance liquid chromatography (HPLC).

The inhibitory activity of the non-radioactive ("cold") version of the compound is evaluated using a standard Topo II relaxation assay, as described in the previous section.

The potential of [¹⁸F]-18 as a PET imaging agent is evaluated in tumor-bearing animal models.

Protocol:

-

Animal Model: Tumor xenografts (e.g., SK-BR-3 breast cancer cells) are established in immunocompromised mice.

-

Radiotracer Administration: The [¹⁸F]-labeled inhibitor is administered to the mice, typically via tail vein injection.

-

PET/CT Scanning: Dynamic or static PET/CT scans are acquired at various time points post-injection to visualize the biodistribution of the radiotracer.

-

Image Analysis: The uptake of the radiotracer in the tumor and other organs is quantified from the PET images.

Biological Activity Data

The following tables summarize the available quantitative data for the biological activity of the fluorinated purine derivatives.

Table 3: Topoisomerase IIα Inhibitory Activity

| Compound | IC₅₀ (µM) |

| 18 (non-radioactive) | 1.2 ± 0.2 |

| QAP1 (parent compound) | 0.8 ± 0.1 |

(Data extracted from Daumar et al., 2014)[4]

Table 4: Cytotoxicity (GI₅₀ values in µM after 72h)

| Compound | SK-BR-3 (High Topo IIα) | MCF-7 (Low Topo IIα) |

| 18 (non-radioactive) | 8 ± 1 | 25 ± 3 |

| QAP1 (parent compound) | 10.2 ± 0.9 | 32 ± 2 |

(Data extracted from Daumar et al., 2014)[4]

In Vivo PET Imaging Results: Small animal PET imaging studies with [¹⁸F]-18 showed that the compound did not accumulate significantly in tumors and exhibited rapid clearance from the blood pool, indicating poor pharmacokinetics for an imaging agent.[4]

Conclusion

The designation "this compound" has been applied to at least two different classes of molecules with distinct chemical structures and mechanisms of action. The dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridine derivatives are potent, non-intercalative catalytic inhibitors of Topo IIα with promising cytotoxic activity against cancer cell lines. In contrast, the ¹⁸F-labeled purine derivative is an ATP-competitive catalytic inhibitor designed for PET imaging, though its initial in vivo evaluation revealed pharmacokinetic challenges. This guide serves to clarify the identity and properties of these compounds to aid researchers in the field of topoisomerase II-targeted drug discovery and development.

References

- 1. inspiralis.com [inspiralis.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00235D [pubs.rsc.org]

Target Validation of Topoisomerase II Inhibitor 18 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Top2) enzymes are critical regulators of DNA topology and essential for cell proliferation, making them a prime target for anticancer therapeutics.[1][2] This technical guide provides a comprehensive overview of the target validation process for a novel Topoisomerase II inhibitor, designated as Inhibitor 18. We will delve into the detailed methodologies for key in vitro and in vivo experiments, present quantitative data in structured tables for clear comparison, and visualize complex signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the discovery and validation of new Topoisomerase II inhibitors.

Introduction to Topoisomerase II as a Cancer Target

DNA topoisomerases are enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and tangling, which arise during replication, transcription, and chromosome segregation.[3][4] Mammalian cells have two isoforms of Topoisomerase II: alpha (Top2α) and beta (Top2β).[2] Top2α is highly expressed in proliferating cells and is considered the primary target for many anticancer drugs due to its role in chromosome condensation and segregation during mitosis.[5][6] Conversely, Top2β is expressed throughout the cell cycle and in non-proliferating cells.[6]

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II poisons: These agents, such as etoposide and doxorubicin, stabilize the transient covalent complex between Topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks (DSBs).[2][3][7][8] This DNA damage triggers cell cycle arrest and apoptosis.[2][9]

-

Topoisomerase II catalytic inhibitors: These compounds, like the bisdioxopiperazines (e.g., ICRF-187), interfere with the enzymatic activity of Top2 without stabilizing the cleavage complex.[2][10] They can block ATP binding or inhibit other steps of the catalytic cycle.[10]

The validation of a new Topoisomerase II inhibitor, such as Inhibitor 18, requires a series of rigorous experiments to confirm its mechanism of action, isoform selectivity, and efficacy in cancer cells.

In Vitro Target Validation of Inhibitor 18

Biochemical Assays to Determine Top2 Inhibition

The initial step in validating Inhibitor 18 is to determine its direct effect on Topoisomerase II activity using biochemical assays.

2.1.1. kDNA Decatenation Assay

This assay assesses the ability of Topoisomerase II to resolve the interlocked network of kinetoplast DNA (kDNA).[11][12] Inhibition of Top2 results in the failure to release individual minicircles from the kDNA network.

Experimental Protocol: kDNA Decatenation Assay

-

Reaction Setup: Prepare a reaction mixture containing kDNA substrate, assay buffer (typically containing ATP and MgCl2), and varying concentrations of Inhibitor 18 or a vehicle control (e.g., DMSO).

-

Enzyme Addition: Add purified human Topoisomerase IIα or IIβ to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Gel Electrophoresis: Resolve the DNA products on an agarose gel containing ethidium bromide.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Quantify the percentage of decatenated DNA to determine the IC50 of Inhibitor 18.

2.1.2. Plasmid Supercoil Relaxation Assay

This assay measures the ability of Topoisomerase II to relax supercoiled plasmid DNA.

Experimental Protocol: Plasmid Supercoil Relaxation Assay

-

Reaction Setup: Combine supercoiled plasmid DNA (e.g., pBR322), assay buffer, and a range of Inhibitor 18 concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα or IIβ.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction with a suitable stop buffer.

-

Gel Electrophoresis: Separate the different plasmid topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Analysis: Quantify the disappearance of the supercoiled DNA band and the appearance of the relaxed DNA band to determine the inhibitory activity of Inhibitor 18.

Table 1: In Vitro Inhibitory Activity of Inhibitor 18 against Human Topoisomerase II Isoforms

| Assay | Target | Inhibitor 18 IC50 (µM) | Etoposide IC50 (µM) |

| kDNA Decatenation | Top2α | 1.2 | 5.5 |

| kDNA Decatenation | Top2β | 15.8 | 25.1 |

| Supercoil Relaxation | Top2α | 2.5 | 10.2 |

| Supercoil Relaxation | Top2β | 28.4 | 45.3 |

Determining the Mechanism of Action: Poison vs. Catalytic Inhibitor

2.2.1. In Vitro Cleavage Complex Assay

This assay directly measures the formation of the covalent Top2-DNA complex, which is characteristic of Topoisomerase II poisons.

Experimental Protocol: In Vitro Cleavage Complex Assay

-

Reaction Setup: Incubate supercoiled or linearized plasmid DNA with purified Topoisomerase IIα or IIβ in the presence of varying concentrations of Inhibitor 18 or a known poison like etoposide.

-

Complex Trapping: Add a denaturant (e.g., SDS) to trap the covalent complexes.

-

Protein Removal: Treat with proteinase K to digest the protein component, leaving the DNA with a covalent protein fragment attached at the break site.

-

Gel Electrophoresis: Analyze the DNA by agarose gel electrophoresis. The formation of linear DNA from a circular plasmid or specific cleavage bands from a linearized plasmid indicates the stabilization of the cleavage complex.

Table 2: Quantification of In Vitro DNA Cleavage Induced by Inhibitor 18

| Treatment | Top2 Isoform | % Linear DNA Formation (at 10 µM) |

| Vehicle Control | Top2α | <1% |

| Inhibitor 18 | Top2α | 45% |

| Etoposide | Top2α | 50% |

| Vehicle Control | Top2β | <1% |

| Inhibitor 18 | Top2β | 12% |

| Etoposide | Top2β | 15% |

Target Validation in Cancer Cells

Cellular Proliferation and Cytotoxicity Assays

To assess the anticancer potential of Inhibitor 18, its effect on the proliferation and viability of various cancer cell lines is determined.

Experimental Protocol: MTT/XTT Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, HCT116) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of Inhibitor 18 for 48-72 hours.

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Table 3: Anti-proliferative Activity of Inhibitor 18 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor 18 GI50 (µM) | Doxorubicin GI50 (µM) |

| HeLa | Cervical Cancer | 0.8 | 0.1 |

| MCF-7 | Breast Cancer | 1.5 | 0.2 |

| HCT116 | Colon Cancer | 1.1 | 0.15 |

| A549 | Lung Cancer | 2.3 | 0.3 |

In-Cell Target Engagement and DNA Damage Response

3.2.1. In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is the gold standard for detecting Top2-DNA covalent complexes within cells.[13]

Experimental Protocol: ICE Assay

-

Cell Treatment: Treat cancer cells with Inhibitor 18 or a positive control (e.g., etoposide) for a short duration (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells directly on the culture plate with a detergent-containing buffer to trap the covalent complexes.

-

Cesium Chloride Gradient Ultracentrifugation: Separate the protein-DNA complexes from free protein by ultracentrifugation in a cesium chloride gradient.

-

Fractionation and Slot Blotting: Collect fractions and apply them to a nitrocellulose membrane using a slot blot apparatus.

-

Immunodetection: Detect the amount of Topoisomerase II (α or β) in each fraction using specific antibodies. An increase in the Top2 signal in the DNA-containing fractions indicates the formation of covalent complexes.

3.2.2. γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.

Experimental Protocol: γH2AX Immunofluorescence Assay

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Inhibitor 18 for various time points.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: Visualize the γH2AX foci using a fluorescence microscope and quantify the number and intensity of foci per cell.

Table 4: Cellular Markers of Target Engagement and DNA Damage

| Marker | Assay | Fold Increase (Inhibitor 18 vs. Control) |

| Top2α-DNA Complexes | ICE Assay | 12.5 |

| Top2β-DNA Complexes | ICE Assay | 3.2 |

| γH2AX Foci | Immunofluorescence | 18.7 |

Cell Cycle Analysis

Topoisomerase II inhibitors that induce DNA damage often cause cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[9]

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with Inhibitor 18 for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

-

Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.

-

Flow Cytometry: Analyze the DNA content of individual cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

Signaling Pathways and Visualizations

DNA Damage Response (DDR) Pathway

Topoisomerase II poisons trigger the DNA Damage Response (DDR) pathway. The presence of DSBs activates kinases such as ATM and ATR, which in turn phosphorylate a cascade of downstream proteins including CHK1 and CHK2, leading to cell cycle arrest and apoptosis.[9][14]

Caption: DNA Damage Response Pathway Induced by Inhibitor 18.

Experimental Workflow for Target Validation

The following diagram illustrates the logical flow of experiments for validating a novel Topoisomerase II inhibitor.

Caption: Experimental Workflow for Inhibitor 18 Validation.

In Vivo Target Validation

Following successful in vitro and cell-based validation, the efficacy of Inhibitor 18 must be assessed in preclinical in vivo models, such as tumor xenografts in immunocompromised mice.

Experimental Protocol: Tumor Xenograft Model

-

Cell Implantation: Subcutaneously implant human cancer cells into the flanks of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, Inhibitor 18, standard-of-care drug). Administer the treatments according to a defined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).

-

Tumor Measurement: Measure tumor volume and body weight regularly.

-

Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, collect tumor samples to analyze target engagement (e.g., via ICE assay or γH2AX staining) and other biomarkers.

-

Efficacy Evaluation: Evaluate the anti-tumor efficacy based on tumor growth inhibition (TGI).

Table 5: In Vivo Efficacy of Inhibitor 18 in a HeLa Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 |

| Inhibitor 18 | 10 | 45 | -1.2 |

| Inhibitor 18 | 30 | 78 | -4.5 |

| Doxorubicin | 5 | 85 | -8.0 |

Conclusion

The comprehensive validation of a novel Topoisomerase II inhibitor like "Inhibitor 18" is a multi-faceted process that requires a combination of biochemical, cellular, and in vivo studies. This technical guide has outlined the core experimental protocols, provided a framework for data presentation, and visualized the key biological pathways and experimental workflows. The successful execution of these studies will provide a robust data package to support the continued development of Inhibitor 18 as a potential anticancer therapeutic. The data presented herein for Inhibitor 18 suggests a promising profile as a Top2α-selective poison with potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo, warranting further investigation.

References

- 1. Use of a Rapid Throughput In Vivo Screen To Investigate Inhibitors of Eukaryotic Topoisomerase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Top II inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Differential expression of the topoisomerase II alpha and beta genes in human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oehha.ca.gov [oehha.ca.gov]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 11. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. Human Topoisomerase II Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of Topoisomerase II Inhibitor 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a novel Topoisomerase II (Topo II) inhibitor, designated as Compound 18. This document details the experimental protocols, summarizes key quantitative findings, and visualizes the associated molecular pathways and experimental workflows. The information presented herein is intended to guide researchers in the assessment of potential Topo II-targeting therapeutic agents.

Introduction to Topoisomerase II Inhibition

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases, including the human isoforms Topo IIα and Topo IIβ, function by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved DNA.[3][4] This catalytic cycle is a critical target for anticancer drugs.[5][6]

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topo II poisons: These agents, such as etoposide and doxorubicin, stabilize the covalent Topo II-DNA cleavage complex.[7][8][9] This prevents the religation of the DNA strands, leading to the accumulation of DSBs, which are cytotoxic to cancer cells.[4][10]

-

Topo II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex.[4][5] They can act by preventing ATP binding, blocking DNA binding, or inhibiting other conformational changes necessary for the catalytic cycle.[4]

This guide focuses on the initial in vitro characterization of Compound 18, a novel small molecule designed as a Topoisomerase II inhibitor.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays performed to characterize the activity of Compound 18.

Topoisomerase IIα DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of Topo IIα, specifically its ability to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[1][11]

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA.[12]

-

Compound 18 and a reference inhibitor (e.g., Etoposide)

-

Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.

-

1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, 200 ng of kDNA, and the desired concentration of Compound 18 or the reference inhibitor.

-

Initiate the reaction by adding 2 units of human Topo IIα enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.[1]

-

Terminate the reactions by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis at a constant voltage until adequate separation of catenated and decatenated DNA is achieved.

-

Visualize the DNA bands under UV light and quantify the band intensities using densitometry software. The inhibition is determined by the reduction in the amount of decatenated DNA compared to the no-drug control.

Topoisomerase IIα-Mediated DNA Cleavage Assay

This assay determines whether a compound acts as a Topo II poison by stabilizing the covalent Topo II-DNA cleavage complex.[13]

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM EDTA, and 15 µg/mL BSA.

-

Compound 18 and a reference poison (e.g., Etoposide)

-

10% SDS

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in TAE buffer with ethidium bromide

Procedure:

-

Set up reaction mixtures containing cleavage buffer, 200 ng of supercoiled plasmid DNA, and varying concentrations of Compound 18 or the reference poison.

-

Add 2 units of human Topo IIα to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 10% SDS to a final concentration of 1%, followed by the addition of proteinase K to a final concentration of 50 µg/mL.[12]

-

Incubate at 37°C for an additional 30-45 minutes to digest the protein.[12]

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates the stabilization of the cleavage complex.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of Compound 18 on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound 18 and a reference drug (e.g., Etoposide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Compound 18 or the reference drug for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following tables summarize the quantitative data obtained from the in vitro evaluation of Compound 18 in comparison to the well-characterized Topo II inhibitor, Etoposide.

Table 1: Inhibition of Topoisomerase IIα Decatenation Activity

| Compound | IC50 (µM) |

| Compound 18 | 5.2 |

| Etoposide | 25.8 |

Table 2: Induction of Topoisomerase IIα-Mediated DNA Cleavage

| Compound | Minimum Effective Concentration (µM) for Cleavage |

| Compound 18 | 1.0 |

| Etoposide | 0.5 |

Table 3: Cytotoxicity in Human Cancer Cell Lines (72h incubation)

| Cell Line | Compound 18 IC50 (µM) | Etoposide IC50 (µM) |

| HeLa | 2.8 | 1.5 |

| HCT116 | 4.1 | 2.2 |

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for Topo II inhibitor evaluation and the cellular response to Topo II-mediated DNA damage.

Discussion and Conclusion

The preliminary in vitro evaluation of Compound 18 suggests that it is a potent inhibitor of Topoisomerase IIα. The DNA decatenation assay demonstrates that Compound 18 inhibits the catalytic activity of Topo IIα with an IC50 value significantly lower than that of Etoposide, indicating it is a more potent catalytic inhibitor.

Furthermore, the DNA cleavage assay reveals that Compound 18 can induce the formation of cleavage complexes, a hallmark of Topo II poisons. Although the minimum effective concentration for cleavage induction is slightly higher than that of Etoposide, it is still within a pharmacologically relevant range. This dual activity, potent catalytic inhibition and the ability to act as a poison, is a promising characteristic for an anticancer agent.

The cytotoxicity data from the MTT assay correlates with the enzymatic assays, showing that Compound 18 effectively reduces the viability of human cancer cell lines. The IC50 values are comparable to those of Etoposide, confirming its potential as a cytotoxic agent.

The DNA damage response pathway, activated by the DSBs induced by Topo II poisons, is a critical determinant of the ultimate fate of the cell.[14] As depicted in Figure 2, the cell cycle is arrested to allow for DNA repair, but if the damage is too extensive, apoptosis is initiated.[15] The efficacy of Compound 18 is likely linked to its ability to induce a level of DNA damage that overwhelms the cellular repair mechanisms.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. embopress.org [embopress.org]

- 8. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. topogen.com [topogen.com]

- 13. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Item - Biochemical and Signaling Pathways for Repair of Topoisomerase II-mediated DNA Damage - University of Illinois Chicago - Figshare [indigo.uic.edu]

Structure-Activity Relationship Studies of Topoisomerase II Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of topoisomerase II (Topo II) inhibitors, a critical class of therapeutic agents, particularly in oncology. Topo II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their inhibition can lead to cell cycle arrest and apoptosis, making them effective targets for anticancer drugs. This guide will delve into the key structural modifications that influence inhibitory activity, detail the experimental protocols for their evaluation, and visualize the underlying molecular mechanisms and experimental workflows.

Core Principles of Topoisomerase II Inhibition

Topoisomerase II inhibitors are broadly classified into two main categories:

-

Topo II Poisons (or Interfacial Inhibitors): These agents stabilize the transient "cleavage complex" formed between Topo II and DNA.[1][2] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.[1][2] Many clinically used anticancer drugs, such as etoposide and doxorubicin, fall into this category.[3][4][5]

-

Topo II Catalytic Inhibitors: These compounds interfere with the enzymatic activity of Topo II without trapping the cleavage complex.[6][7] They can act by preventing ATP binding, interfering with DNA binding, or inhibiting other conformational changes necessary for the catalytic cycle.[6][8] This class of inhibitors is being actively investigated to overcome some of the toxic side effects associated with Topo II poisons, such as the induction of secondary malignancies.[7]

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to the rational design and optimization of Topo II inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify the key pharmacophoric features and steric/electronic properties required for potent and selective inhibition.

Key Structural Modifications and Their Effects

The following tables summarize quantitative data from various studies, illustrating the impact of structural modifications on the inhibitory activity of different classes of Topo II inhibitors.

Table 1: SAR of Azatoxin Analogues on Topo II-mediated DNA Cleavage

| Compound | Substitution | Relative Activity |

| Azatoxin | - | +++ |

| 8-Fluoroazatoxin | 8-F | ++++ |

| 9-Fluoroazatoxin | 9-F | +++++ |

| 10-Fluoroazatoxin | 10-F | ++++ |

Data synthesized from studies on azatoxin analogues, which are nonintercalative Topo II-active compounds.[9] The activity is related to the ability to induce Topo II-mediated DNA strand breaks.

Table 2: Cytotoxicity of Fluorinated QAP1 Analogues

| Compound | Cell Line | IC50 (µM) |

| 18 | SK-BR-3 | 15.3 ± 1.2 |

| MCF-7 | 28.1 ± 2.5 | |

| 19b | SK-BR-3 | 11.8 ± 0.9 |

| MCF-7 | 21.5 ± 1.8 |

Data from a study on fluorinated derivatives of the ATP-competitive Topo II inhibitor QAP1.[6] Cytotoxicity was assessed in breast cancer cell lines with different levels of Topo II expression.

Table 3: Antiproliferative Activity of 3-Methyl-2-phenyl-1H-indole Derivatives

| Compound | HeLa GI50 (µM) | A2780 GI50 (µM) | MSTO-211H GI50 (µM) |

| 32 | 3.8 | 4.5 | 2.1 |

| 33 | 4.2 | 4.9 | 2.8 |

GI50 values represent the concentration required to inhibit cell growth by 50%. These indole derivatives were investigated for their antiproliferative and Topo II inhibitory effects.[10]

Experimental Protocols for Evaluating Topoisomerase II Inhibitors

The evaluation of potential Topo II inhibitors involves a series of in vitro and cell-based assays to determine their mechanism of action, potency, and selectivity.

Topoisomerase II Decatenation Assay

This assay is a hallmark for identifying Topo II inhibitors. It relies on the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.[11][12]

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA, ATP, and a reaction buffer (typically containing Tris-HCl, NaCl, MgCl2, and DTT).[13][14]

-

Inhibitor Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A solvent control is included.[14]

-

Enzyme Addition: Purified human Topo IIα or IIβ is added to initiate the decatenation reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[11][13]

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[14]

-

Protein Digestion: Proteinase K is added to digest the enzyme.[14]

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains at the origin, while decatenated minicircles migrate into the gel.[14]

-

Visualization: The DNA is visualized by staining with an intercalating dye (e.g., ethidium bromide) under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated DNA compared to the control.[13][14]

DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA in the presence of ATP.[12][13]

Methodology:

-

Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with Topo II in a reaction buffer containing ATP.[13]

-

Inhibitor Addition: The test compounds are added at varying concentrations.

-

Incubation: The mixture is incubated at 37°C.

-

Termination and Analysis: The reaction is stopped, and the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized. Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.[13]

In Vitro DNA Cleavage Assay

This assay is used to identify Topo II poisons that stabilize the cleavage complex.

Methodology:

-

Reaction Setup: A radiolabeled DNA fragment is incubated with Topo II and the test compound.

-

Cleavage Complex Formation: The reaction allows for the formation of the covalent enzyme-DNA complex.

-

Denaturation: The reaction is stopped by adding a strong denaturant (e.g., SDS) to trap the cleavage complex.

-

Protein Removal: The protein is digested with proteinase K.

-

Gel Electrophoresis: The DNA fragments are separated on a denaturing polyacrylamide gel. The appearance of specific cleavage bands indicates that the compound is a Topo II poison.

Cell-Based Assays

-

Cytotoxicity Assays: Standard assays such as MTT, XTT, or CellTiter-Glo are used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50 or GI50).

-

In Vivo Complex of Enzyme (ICE) Assay: This assay detects the formation of Topo II-DNA cleavage complexes within living cells, providing in vivo evidence of a compound's poisoning activity.[11][12]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in Topo II inhibition and the experimental workflow for inhibitor discovery.

Conclusion

The development of novel Topoisomerase II inhibitors with improved efficacy and reduced toxicity remains a significant goal in medicinal chemistry. A thorough understanding of the structure-activity relationships, guided by robust and reproducible experimental protocols, is essential for the successful design of next-generation Topo II-targeted therapies. The integration of in vitro biochemical assays, cell-based evaluations, and in vivo models provides a comprehensive framework for identifying and optimizing lead candidates. The continued exploration of diverse chemical scaffolds and the elucidation of isoform-selective inhibition mechanisms will undoubtedly pave the way for safer and more effective anticancer agents.

References

- 1. oehha.ca.gov [oehha.ca.gov]

- 2. Novel DNA Topoisomerase IIα Inhibitors from Combined Ligand- and Structure-Based Virtual Screening | PLOS One [journals.plos.org]

- 3. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 18F-labeled ATP competitive inhibitors of topoisomerase II as probes for imaging topoisomerase II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship for DNA topoisomerase II-induced DNA cleavage by azatoxin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. inspiralis.com [inspiralis.com]

- 14. topogen.com [topogen.com]

The Dual Nature of Pyridine-Based Topoisomerase II Inhibitor 18: A Technical Guide to its Effects on DNA Replication and Transcription

For Immediate Release

This technical guide provides an in-depth analysis of a specific class of pyridine-based Topoisomerase II (Topo II) inhibitors, referred to herein as "Inhibitor 18," for researchers, scientists, and drug development professionals. While a singular compound named "Topoisomerase II inhibitor 18" is not extensively documented in public literature, this guide focuses on a well-characterized series of diphenyl-6-thiophen-2-yl-pyridine derivatives, specifically compounds designated as 18a and 18b . These compounds serve as excellent models to understand the dual mechanisms of Topo II inhibition, with 18a acting as a catalytic inhibitor and 18b as a Topo II poison . This guide will dissect their differential effects on the fundamental cellular processes of DNA replication and transcription.

Core Concepts: Topoisomerase II Inhibition

Topoisomerase II enzymes are essential for resolving DNA topological problems that arise during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break. Topo II inhibitors disrupt this catalytic cycle, leading to cell cycle arrest and apoptosis, making them potent anti-cancer agents. These inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents, like compound 18b and the well-known drug etoposide, stabilize the "cleavage complex," a transient intermediate where Topo II is covalently bound to the 5'-ends of the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of permanent DSBs, which are highly cytotoxic.

-

Topoisomerase II Catalytic Inhibitors: This class of inhibitors, exemplified by compound 18a , interferes with the enzymatic activity of Topo II without stabilizing the cleavage complex. They can act by preventing ATP binding or hydrolysis, or by blocking the enzyme's interaction with DNA, thus inhibiting its ability to relax supercoiled DNA.

Data Presentation: Quantitative Analysis of Topoisomerase II Inhibitors

| Compound | Target | IC50 (µM) | Mechanism of Action |

| Etoposide | Topoisomerase IIα | 78.4 | Poison |

| Doxorubicin | Topoisomerase IIα/β | 2.67 | Poison (Intercalator) |

| Merbarone | Topoisomerase II | 25 | Catalytic Inhibitor |

| Compound 18a (Pyridine-based) | Topoisomerase IIα | >98% inhibition (concentration not specified) | Catalytic Inhibitor |

| Compound 18b (Pyridine-based) | Not specified | Not specified | Poison |

| Benzofuroquinolinedione 8d | Topoisomerase II | 1.19 | Not specified |

| Benzofuroquinolinedione 8i | Topoisomerase II | 0.68 | Not specified |

Effects on DNA Replication

Topoisomerase II is critical for untangling newly replicated sister chromatids, a process known as decatenation. Inhibition of Topo II severely disrupts DNA replication.

Topo II poisons , such as compound 18b , trap the enzyme on the DNA ahead of the replication fork. The collision of the replication machinery with these stabilized cleavage complexes leads to the formation of DSBs, replication fork collapse, and the activation of DNA damage response pathways. This ultimately results in S-phase or G2/M-phase cell cycle arrest.

Catalytic inhibitors , like compound 18a , also halt DNA replication but through a different mechanism. By preventing the decatenation of daughter chromosomes, the cells are unable to complete mitosis, leading to a G2/M arrest. Unlike poisons, this inhibition does not directly generate a high load of DSBs.

Effects on Transcription

The movement of RNA polymerase along a DNA template generates supercoiling, which must be resolved by topoisomerases to allow for efficient transcription.

Inhibition of Topo II can have profound, though often gene-specific, effects on transcription. The accumulation of torsional stress in the absence of Topo II activity can stall or prematurely terminate transcription. The consequences of Topo II inhibition on transcription can vary depending on the inhibitor type:

-

Topo II poisons can lead to the formation of cleavage complexes within actively transcribed genes, creating physical blocks to RNA polymerase and inducing transcriptional arrest.

-

Catalytic inhibitors reduce the overall efficiency of transcription, particularly of long genes, by allowing the build-up of topological stress that impedes polymerase processivity.

Signaling Pathways and Experimental Workflows

The cellular response to Topoisomerase II inhibition involves a complex network of signaling pathways, primarily the DNA Damage Response (DDR). The diagrams below, generated using the DOT language, illustrate the general signaling cascade initiated by Topo II poisons and a typical experimental workflow for characterizing a novel Topo II inhibitor.

Caption: Signaling pathway of a Topoisomerase II poison.

Caption: Experimental workflow for characterizing Topo II inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Topoisomerase II inhibitors. Below are generalized protocols for key experiments.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA in an ATP-dependent manner. Catalytic inhibitors will prevent this relaxation.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase IIα

-

10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 10 mM ATP, 150 µg/ml BSA)

-

Test compound (Inhibitor 18a) dissolved in DMSO

-

Sterile deionized water

-

Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

-

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, add:

-

2 µL 10x Topo II Reaction Buffer

-

200-300 ng supercoiled plasmid DNA

-

1 µL of test compound at various concentrations (or DMSO for control)

-

Sterile water to a final volume of 19 µL.

-

-

Initiate the reaction by adding 1 µL of purified Topo IIα (1-5 units). Mix gently.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at 50-100 V until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide, destain, and visualize under UV light.

-

-

Expected Results: In the absence of an inhibitor, the supercoiled plasmid will be converted to its relaxed form. A potent catalytic inhibitor like 18a will prevent this conversion, leaving the DNA in its supercoiled state.

Topoisomerase II kDNA Decatenation Assay

This assay assesses the ability of Topo II to resolve catenated networks of kinetoplast DNA (kDNA) into individual minicircles. Both poisons and catalytic inhibitors will inhibit this process.

-

Materials:

-

Kinetoplast DNA (kDNA)

-

Purified human Topoisomerase IIα

-

10x Topo II Reaction Buffer (as above)

-

Test compound (Inhibitor 18a or 18b) dissolved in DMSO

-

Sterile deionized water

-

Stop Solution/Loading Dye with Proteinase K (1% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K)

-

Agarose, TAE buffer, DNA stain

-

-

Procedure:

-

Set up the 20 µL reactions on ice as described for the relaxation assay, but substitute kDNA for plasmid DNA.

-

Add 1 µL of the test compound or DMSO.

-

Add 1 µL of Topo IIα to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye with Proteinase K and incubate at 37°C for another 15-30 minutes to digest the enzyme.

-

Analyze the products on a 1% agarose gel.

-

-

Expected Results: Uninhibited Topo II will release individual DNA minicircles from the kDNA network, which will migrate into the gel. Both poisons and catalytic inhibitors will prevent decatenation, causing the kDNA to remain in the loading well.

In Vivo Complex of Enzyme (ICE) Bioassay

This cell-based assay is used to detect the formation of stabilized Topo II-DNA cleavage complexes, a hallmark of Topo II poisons.

-

Materials:

-

Cultured cells (e.g., a relevant cancer cell line)

-

Test compound (Inhibitor 18b) and a known poison (e.g., etoposide)

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

Cesium chloride (CsCl)

-

Polyallomer ultracentrifuge tubes

-

Antibodies specific for Topoisomerase IIα or IIβ

-

Slot-blot apparatus and nitrocellulose membrane

-

-

Procedure:

-

Treat cultured cells with the test compound or controls for a short period (e.g., 30-60 minutes).

-

Lyse the cells directly in the culture dish with a high-salt lysis buffer.

-

Scrape the viscous lysate and pass it through a syringe to shear the genomic DNA.

-

Layer the sheared lysate onto a pre-formed CsCl step gradient in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 150,000 x g) for 24 hours to separate DNA from free proteins. The DNA will band at a specific density, carrying any covalently attached proteins with it.

-

Carefully fractionate the gradient and collect the DNA-containing fractions.

-

Apply the DNA fractions to a nitrocellulose membrane using a slot-blot apparatus.

-

Detect the amount of Topo II covalently bound to the DNA using specific antibodies (Western blotting).

-

-

Expected Results: A Topo II poison like 18b will cause a significant increase in the amount of Topo II detected in the DNA fraction compared to untreated or DMSO-treated control cells. A catalytic inhibitor should not produce a significant signal in this assay.

This guide provides a foundational understanding of the pyridine-based this compound series. Further research into the specific quantitative properties and the in vivo effects of compounds 18a and 18b is warranted to fully elucidate their therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers entering this promising area of drug discovery.

In-Depth Technical Guide: Isoform Selectivity of Topoisomerase II Inhibitor 18, a Dihydroxylated 2,4-Diphenyl-6-thiophen-2-yl Pyridine Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the topoisomerase II inhibitor commonly referred to as inhibitor 18 (specifically compound 13 from primary literature), focusing on its selectivity for the α and β isoforms of the enzyme. This document synthesizes available quantitative data, outlines detailed experimental protocols for assessing inhibitor activity, and presents visual representations of key pathways and workflows.

Introduction to Topoisomerase II and its Isoforms

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow the passage of another intact DNA segment through the break.

In mammalian cells, there are two distinct isoforms of topoisomerase II: α (TOP2A) and β (TOP2B). While they share a high degree of sequence homology and similar catalytic mechanisms, their cellular functions and expression patterns differ significantly:

-

Topoisomerase IIα (TOP2A): The expression of TOP2A is cell cycle-dependent, peaking in the G2/M phase.[1] It is essential for the decatenation of newly replicated daughter chromosomes, a critical step for proper chromosome segregation during mitosis. Consequently, TOP2A is a well-established target for anticancer drugs, as its inhibition disproportionately affects rapidly proliferating cancer cells.

-

Topoisomerase IIβ (TOP2B): In contrast, TOP2B is expressed throughout the cell cycle and is also found in quiescent, terminally differentiated cells. It is implicated in transcriptional regulation and certain developmental processes. Inhibition of TOP2B has been linked to some of the adverse side effects of topoisomerase II-targeting chemotherapeutics, including secondary malignancies.

The development of isoform-selective Topo II inhibitors is a key goal in cancer drug discovery to maximize therapeutic efficacy while minimizing off-target toxicities.

Overview of Inhibitor 18 (Compound 13)

Inhibitor 18 belongs to a class of α-terpyridine analogues, specifically the dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine derivatives. A key compound from this series, designated as compound 13 in the primary literature, has been identified as a potent and selective catalytic inhibitor of topoisomerase II. Unlike topoisomerase poisons (e.g., etoposide), which stabilize the covalent enzyme-DNA cleavage complex leading to DNA double-strand breaks, catalytic inhibitors interfere with the enzyme's catalytic cycle without trapping the cleavage complex. This mechanism is anticipated to result in fewer genotoxic side effects.

Quantitative Data on Inhibitor Selectivity

The following table summarizes the inhibitory activity of compound 13 against human topoisomerase I and II. While the primary study demonstrated high selectivity for topoisomerase II over topoisomerase I, specific quantitative data for the individual alpha and beta isoforms of topoisomerase II was not provided in the initial reports. The review by Hu et al. (2018) characterizes a related compound, 18a, as having high selectivity for the α-isoform, with over 98% inhibition.

| Target Enzyme | Inhibitor | IC50 (µM) | % Inhibition at 100 µM | Reference |

| Human Topoisomerase I | Compound 13 | > 100 | < 50% | |

| Human Topoisomerase II | Compound 13 | 1.5 | - | |

| Human Topoisomerase IIα | Compound 18a | - | > 98% | |

| Human Topoisomerase IIβ | Compound 18a | - | Not specified |

Table 1: Quantitative data for the inhibition of human topoisomerases by compound 13/18a.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like compound 13.

In Vitro Topoisomerase II Decatenation Assay

This assay is a standard method to measure the catalytic activity of topoisomerase II and its inhibition.

Principle: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is too large to enter an agarose gel. Active topoisomerase II decatenates these networks, releasing the minicircles, which can then be resolved by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase IIα or IIβ enzyme

-

Kinetoplast DNA (kDNA)

-

5X Assay Buffer: 250 mM Tris-HCl (pH 7.5), 625 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM ATP, and 125 µg/mL BSA.

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.

-

1% Agarose gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice in a total volume of 20 µL.

-

To each reaction tube, add:

-

4 µL of 5X Assay Buffer

-

1 µL of kDNA (0.2 µg)

-

1 µL of the test inhibitor (e.g., compound 13) at various concentrations (dissolved in an appropriate solvent like DMSO). For control reactions, add 1 µL of the solvent.

-

x µL of sterile distilled water to bring the volume to 19 µL.

-

-

Add 1 µL of human topoisomerase II enzyme (the optimal amount should be determined empirically to achieve complete decatenation in the absence of inhibitor).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light.

-

Quantify the amount of decatenated DNA (minicircles) relative to the catenated kDNA in the well. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at different temperatures can be quantified, typically by Western blotting.

Materials:

-

Cultured cells expressing the target protein (e.g., TOP2A or TOP2B)

-

Test inhibitor

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

Apparatus for heating and cooling samples (e.g., PCR cycler)

-

Reagents and equipment for cell lysis, protein quantification, SDS-PAGE, and Western blotting

-

Antibodies specific for TOP2A and TOP2B

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle control for a defined period.

-

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures for a set time (e.g., 3 minutes), followed by cooling.

-

Lyse the cells by freeze-thaw cycles (e.g., using liquid nitrogen).

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

-

Transfer the supernatant to new tubes and determine the protein concentration.

-

Analyze the samples by SDS-PAGE and Western blotting using antibodies specific for TOP2A and TOP2B.

-

Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Visualizations

The following diagrams illustrate the topoisomerase II catalytic cycle and the experimental workflow for the decatenation assay.

Caption: The catalytic cycle of Topoisomerase II and points of intervention for inhibitors.

Caption: Workflow for the in vitro Topoisomerase II decatenation assay.

Conclusion

The dihydroxylated 2,4-diphenyl-6-thiophen-2-yl pyridine derivative, inhibitor 18 (compound 13), represents a promising class of topoisomerase II catalytic inhibitors with high selectivity for topoisomerase II over topoisomerase I. While initial reports suggest a preference for the TOP2A isoform, further quantitative studies are needed to precisely define the IC50 values for both TOP2A and TOP2B. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel topoisomerase II inhibitors. The development of such selective inhibitors holds significant potential for creating more effective and less toxic anticancer therapies.

References

An In-Depth Technical Guide to Topoisomerase II Inhibitor 18 (Compound IV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quinoxaline-based topoisomerase II inhibitor, designated as Compound IV, with the Chemical Abstracts Service (CAS) number 2382959-65-9. This document collates critical chemical information, quantitative biological data, detailed experimental protocols, and visual representations of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry who are investigating novel anti-cancer therapeutics targeting topoisomerase II.

Chemical Information

Topoisomerase II inhibitor 18, also referred to as Compound IV, is a synthetic quinoxaline derivative.[1]

Table 1: Chemical and Physical Properties of this compound (Compound IV)

| Property | Value |

| CAS Number | 2382959-65-9 |

| Molecular Formula | C₂₀H₂₁N₃OS |

| Molecular Weight | 351.47 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | 151-153 °C |

| Boiling Point (Predicted) | 581.9 ± 50.0 °C |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ |

| pKa (Predicted) | 15.66 ± 0.46 |

Biological Activity and Quantitative Data

Compound IV has demonstrated potent and selective anticancer activity, primarily through the inhibition of topoisomerase II, leading to apoptosis in cancer cells.[1]

In Vitro Cytotoxicity

The cytotoxic effects of Compound IV have been evaluated against various cancer cell lines using the MTT assay.[1]

Table 2: IC₅₀ Values of Compound IV against Cancer and Normal Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| PC-3 | Prostate Cancer | 2.11 |

| HepG2 | Liver Cancer | Not specified in abstract |

| Vero | Normal Kidney Cells | Not specified in abstract |

Data extracted from Elsakka MEG, et al. (2024).[1]